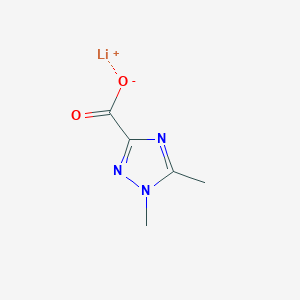
lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate is a compound with the CAS Number: 2219375-51-4 . It has a molecular weight of 147.06 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H7N3O2.Li/c1-3-6-4(5(9)10)8(2)7-3;/h1-2H3,(H,9,10);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Wissenschaftliche Forschungsanwendungen
1. Coordination Polymers and Crystal Structures
Lithium(1+) ions can form coordination polymers with various organic ligands. For instance, sodium(I) and lithium(I) one-dimensional coordination polymers with 1H-indazole-3-carboxylic acid were synthesized and investigated, revealing distinct crystal structures and vibrational spectroscopy patterns. These studies contribute to understanding the coordination chemistry of lithium ions and their potential applications in materials science (Szmigiel-Bakalarz et al., 2020).
2. Cycloaddition Reactions
Lithium ions play a crucial role in cycloaddition reactions, especially in organic synthesis. For example, the cycloadditions of lithium alkynamides, which are produced by the fragmentation of 5-lithio-1-phenyl-1,2,3-triazoles, demonstrate the importance of lithium ions in facilitating complex organic transformations (Ghose & Gilchrist, 1991).
3. Ionic Liquid Properties and Electrolyte Applications
Lithium salts such as lithium 4,5-dicyano-1,2,3-triazolate and lithium 2-trifluoromethyl-4,5-dicyanoimidazole are investigated for their potential in lithium battery electrolyte applications. These studies focus on the coordination modes of the anions with lithium ions, providing insights into the development of more efficient battery technologies (McOwen et al., 2014).
4. Fluorescence and Structural Properties
The study of lithium coordination polymers extends to understanding their fluorescence and structural properties. For instance, lead(II) coordinated polymers assembled from lithium salts of asymmetric azoles carboxylate ligands have been explored for their structural and photoluminescent properties, broadening the scope of lithium ion applications in material science and photonic devices (Li et al., 2021).
5. Chiral Ligand Induced Distortions
Lithium ions can induce distortions in chiral ligands, as observed in the crystal structure of certain lithium compounds. These studies provide insights into the interactions between lithium ions and complex ligands, which are significant for understanding the stereochemistry in organic synthesis (Goldfuss & Eisenträger, 2000).
6. Aggregation and Structural Complexity in Lithium Salts
Research into lithium phenolates' aggregation in weakly polar aprotic solvents reveals important insights into the structural complexity and factors controlling the aggregation of lithium salts. Such understanding is crucial for developing advanced synthetic methodologies involving organolithium compounds (Jackman & Smith, 1988).
Safety and Hazards
Eigenschaften
IUPAC Name |
lithium;1,5-dimethyl-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Li/c1-3-6-4(5(9)10)7-8(3)2;/h1-2H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUVPRJZSLJPLY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC(=NN1C)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219375-51-4 |
Source


|
| Record name | lithium(1+) dimethyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2781156.png)



![(1E)-1-[(2,4-dichlorophenyl)amino]-2-[(2,4-dichlorophenyl)carbamoyl]-2-[(1E)-(methoxyimino)methyl]eth-1-en-1-yl acetate](/img/structure/B2781163.png)

![methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2781167.png)
![5-[(4-isopropylphenyl)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2781169.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2781170.png)

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2781174.png)


